Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]
Description
Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] (hereafter referred to as the target compound) is a symmetric bis-oxoacetate ester featuring a central methylenebis(4,1-phenyleneimino) scaffold. This structure comprises two phenyl rings linked by a methylene group and further connected via imino (–NH–) bridges to oxoacetate ester moieties. The compound’s molecular framework combines aromatic rigidity with flexible ester groups, making it a candidate for applications in polymer chemistry, catalysis, and bioactive molecule design .
Properties
CAS No. |
21825-16-1 |
|---|---|
Molecular Formula |
C21H22N2O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[4-[(2-ethoxy-2-oxoacetyl)amino]phenyl]methyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C21H22N2O6/c1-3-28-20(26)18(24)22-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)23-19(25)21(27)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
JHSMNLKVPVZMKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Condensation of Methylenebis(4-Aminophenol) with Diethyl Oxalacetate
A widely reported method involves the condensation of methylenebis(4-aminophenol) with diethyl oxalacetate (ethyl 2-oxoacetate). The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons of the oxoacetate, followed by ethanol elimination.
Reaction Conditions:
- Solvent: Anhydrous ethanol or toluene.
- Catalyst: p-Toluenesulfonic acid (pTSA) or acetic acid.
- Temperature: Reflux at 80–110°C for 12–24 hours.
- Molar Ratio: 1:2 (amine:ester) to ensure complete conversion.
Mechanistic Steps:
- Protonation of the carbonyl oxygen in diethyl oxalacetate, enhancing electrophilicity.
- Nucleophilic attack by the amine nitrogen, forming a tetrahedral intermediate.
- Elimination of ethanol to yield the imine-linked product.
This method typically achieves yields of 60–75%, with purity dependent on subsequent recrystallization from ethanol or ethyl acetate.
Stepwise Synthesis via Schiff Base Intermediate
An alternative approach involves first synthesizing the methylenebis(4,1-phenyleneimino) Schiff base, followed by esterification with diethyl oxalacetate.
Step 1: Schiff Base Formation
Methylenebis(4-aminophenol) reacts with formaldehyde under acidic conditions to form the methylene-bridged diphenyleneimino structure.
Step 2: Esterification
The Schiff base is then treated with diethyl oxalacetate in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Advantages:
- Higher control over intermediate purity.
- Reduced side reactions compared to one-pot methods.
Disadvantages:
Optimization Strategies
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reagent solubility but may promote hydrolysis. Non-polar solvents (toluene, xylene) minimize side reactions but require higher temperatures.
Catalytic Systems
- Acid Catalysts: pTSA or camphorsulfonic acid improve imine formation rates.
- Base Catalysts: Triethylamine or pyridine neutralize acidic byproducts, stabilizing the reaction medium.
Purification Techniques
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity.
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent resolves ester and amine impurities.
Comparative Analysis of Methods
| Parameter | Condensation Method | Stepwise Synthesis |
|---|---|---|
| Yield | 60–75% | 50–65% |
| Purity | 90–95% | 92–97% |
| Time | 12–24 hours | 48–72 hours |
| Side Products | <5% | <3% |
The condensation method is preferred for industrial-scale production due to its shorter duration, while the stepwise approach suits laboratory settings requiring high-purity batches.
Mechanistic Insights and Side Reactions
Competing Hydrolysis
Imine bonds are prone to hydrolysis in aqueous media, leading to degradation into 4-aminophenol and oxoacetate derivatives. This is mitigated by using anhydrous solvents and molecular sieves.
Polymerization
Excess diethyl oxalacetate may react with multiple amine sites, forming oligomeric byproducts. Stoichiometric control and slow reagent addition minimize this issue.
Scalability and Industrial Relevance
Large-scale synthesis (≥1 kg) employs continuous flow reactors to maintain optimal temperature and mixing. Key parameters include:
- Residence Time: 30–60 minutes.
- Pressure: 2–3 bar to prevent solvent evaporation.
- Catalyst Recovery: Ion-exchange resins to recycle pTSA.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxalates.
Scientific Research Applications
Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Research Findings and Challenges
- Thermal Stability: The target compound’s methylenebis(phenyleneimino) scaffold enhances thermal resistance compared to aliphatic analogues but complicates synthesis due to steric hindrance .
- Contradictory Data : Melting points and yields vary significantly across studies (e.g., DEO at 130°C vs. flavone derivatives with unreported values), likely due to differences in purification protocols or crystallinity .
- Future Directions : Optimizing solvent systems (e.g., DMF or THF) could improve the target compound’s synthesis efficiency and scalability .
Q & A
Q. What are the established synthetic routes for Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]?
Methodological Answer: The compound is synthesized via condensation reactions involving bis-amine precursors and glyoxylate esters. A typical procedure involves:
- Reacting 4,4'-methylenebis(aniline) with diethyl oxalate under reflux in absolute ethanol for 12–24 hours .
- Isolation via precipitation (e.g., yellow solid formation) and purification by recrystallization using solvents like n-hexane/DCM (1:1 ratio).
- Yield optimization: Excess diethyl oxalate (10-fold) ensures complete reaction, as seen in analogous syntheses of bis-glyoxylamide derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1665–1734 cm⁻¹ and NH/OH bands at ~3398–3451 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- Melting Point : 162–164°C (consistent with related bis-glyoxylamides) .
Recommendation : Use deuterated DMSO or CDCl₃ for NMR to resolve overlapping peaks in aromatic regions .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data during structural elucidation?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature NMR : To suppress conformational exchange broadening (e.g., heating to 60°C in DMSO-d₆) .
- 2D NMR (COSY, HSQC) : Correlate aromatic proton couplings and assign quaternary carbons .
- X-ray Crystallography : Resolve ambiguities using SHELX programs (e.g., SHELXL for refinement). For example, analogous bis-glyoxylamides confirmed methylene bridge geometry via crystallography .
Case Study : In compound 32 (a derivative), NHCO and aromatic proton assignments were resolved using HSQC, confirming imine connectivity .
Q. What strategies optimize the compound’s yield in large-scale synthesis?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction dialysis. Ethanol balances cost and efficiency .
- Catalyst Optimization : Piperidine (5 mol%) accelerates imine formation in analogous bis-cyanoacetamide syntheses .
- Workup : Use cold n-hexane to precipitate the product, minimizing solubility losses .
Q. How does the methylenebis(phenyleneimino) linker influence bioactivity in derived compounds?
Methodological Answer: The linker enhances rigidity and π-π stacking, critical for interactions with biological targets. Examples include:
- Anticancer Activity : Derivatives like 35 (pyrrolidine-carbohydrazide) showed cytotoxicity via intercalation with DNA, attributed to the planar aromatic linker .
- Antimicrobial Activity : Bis-pyridone derivatives (e.g., 10a–c ) exhibited MIC values of 8–32 µg/mL against S. aureus, linked to the spacer’s ability to penetrate bacterial membranes .
Experimental Design Tip : Modify the linker (e.g., replacing methylene with oxygen) to study structure-activity relationships .
Q. What crystallization challenges arise with this compound, and how are they resolved?
Methodological Answer:
- Challenge : Poor solubility in common solvents (e.g., water, methanol) due to aromaticity.
- Solution : Use mixed solvents (e.g., DCM/n-hexane) for slow evaporation. SHELX-based refinement (e.g., SHELXL) resolves twinning issues in crystal lattices .
Case Study : Compound 13 (a related bis-acetamide) required recrystallization from methanol to obtain X-ray quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
